molecular formula C9H8F2O2 B1404274 4-(1,1-Difluoroethyl)benzoic acid CAS No. 55805-14-6

4-(1,1-Difluoroethyl)benzoic acid

Cat. No. B1404274
CAS RN: 55805-14-6
M. Wt: 186.15 g/mol
InChI Key: JYOQPEQDJAOTAU-UHFFFAOYSA-N
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Description

“4-(1,1-Difluoroethyl)benzoic acid” is a chemical compound with the CAS Number 55805-14-6 . It has a molecular weight of 186.16 and its IUPAC name is 4-(1,1-difluoroethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “4-(1,1-Difluoroethyl)benzoic acid” is represented by the formula C9H8F2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“4-(1,1-Difluoroethyl)benzoic acid” is a solid at room temperature . It should be stored at 2-8°C . The boiling point of the compound is 180°C .

Scientific Research Applications

Synthesis of Bioactive Compounds

4-(1,1-Difluoroethyl)benzoic acid: is utilized in the synthesis of various bioactive compounds. Its difluoroethyl group can act as a bioisostere, replacing ethyl or methyl groups in medicinal compounds to improve their metabolic stability and enhance biological activity .

Material Science Research

In material science, this compound serves as a precursor for the development of new polymeric materials. The benzoic acid moiety can be used to introduce cross-linking points in polymers, which can result in materials with improved thermal stability and mechanical properties .

Chemical Synthesis

The acid is involved in chemical synthesis processes where it acts as a building block for complex molecules. Its reactivity allows for the formation of esters and amides, which are fundamental in synthesizing a wide range of organic compounds .

Chromatography

4-(1,1-Difluoroethyl)benzoic acid: can be used as a standard in chromatographic analysis due to its unique retention properties. It helps in the calibration of equipment and serves as a reference compound for the identification of similar substances .

Analytical Chemistry

In analytical chemistry, this compound is used for method development and validation. Its well-defined structure and properties make it an ideal candidate for testing the accuracy and precision of analytical methods .

Molecular Modeling and Simulation

The compound’s structure is used in computational chemistry for molecular modeling and simulation. Programs like Amber and GROMACS utilize it to study the interaction of molecules and predict the behavior of chemical systems .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(1,1-difluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQPEQDJAOTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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